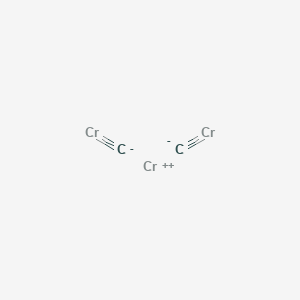
chromium(2+);methanidylidynechromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is known for its high hardness and excellent wear resistance, making it a valuable material in various industrial applications. This refractory ceramic material is commonly used as a coating to enhance resistance to wear, corrosion, and high temperatures .
準備方法
Synthetic Routes and Reaction Conditions: Chromium carbide is typically produced through a reaction between chromium metal and carbon at high temperatures . The metal chromium powder carbonization method involves combining carbon black with electrolytic chromium to pulverize 325 mesh metal chromium powder. This mixture is then dry-mixed with a ball mill and formed using pressure above 1 T/cm². The pressurized powder is placed into a graphite pan or crucible and heated to 1500-1700°C in a hydrogen stream, allowing the carbonization reaction to generate chromium carbide .
Industrial Production Methods: In industrial settings, chromium carbide is produced using similar high-temperature carbonization methods. The process involves heating chromium metal with carbon sources like carbon black or graphite in a controlled environment to ensure the formation of chromium carbide .
化学反応の分析
Types of Reactions: Chromium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Chromium carbide can be oxidized in the presence of oxygen at high temperatures to form chromium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to produce metallic chromium.
Substitution: Chromium carbide can react with other metal carbides or nitrides to form mixed compounds.
Major Products:
Oxidation: Chromium oxide (Cr2O3)
Reduction: Metallic chromium (Cr)
Substitution: Mixed metal carbides or nitrides
科学的研究の応用
Chromium carbide has a wide range of applications in scientific research and industry :
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in bioremediation and environmental cleanup.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in cutting tools, metalworking tools, and wear-resistant parts.
作用機序
The mechanism by which chromium carbide exerts its effects involves its interaction with various molecular targets and pathways . In biological systems, chromium compounds can activate enzymes like AMP-activated protein kinase (AMPK), which plays a role in carbohydrate and lipid metabolism. Chromium carbide’s high hardness and wear resistance are attributed to its strong covalent bonding between chromium and carbon atoms, which enhances its mechanical properties .
類似化合物との比較
Chromium carbide can be compared with other similar compounds, such as:
Chromium(III) oxide (Cr2O3): Known for its high corrosion resistance and use as a pigment.
Chromium(II) chloride (CrCl2): Used in various chemical reactions and as a reducing agent.
Chromium(III) nitrate (Cr(NO3)3): Utilized in the preparation of other chromium compounds and as a catalyst.
Chromium carbide stands out due to its unique combination of high hardness, wear resistance, and thermal stability, making it a preferred choice for applications requiring durable and long-lasting materials .
特性
分子式 |
C2Cr3 |
|---|---|
分子量 |
180.01 g/mol |
IUPAC名 |
chromium(2+);methanidylidynechromium |
InChI |
InChI=1S/2C.3Cr/q2*-1;;;+2 |
InChIキー |
GVEHJMMRQRRJPM-UHFFFAOYSA-N |
正規SMILES |
[C-]#[Cr].[C-]#[Cr].[Cr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



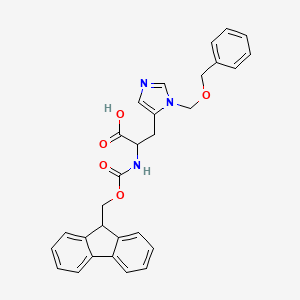
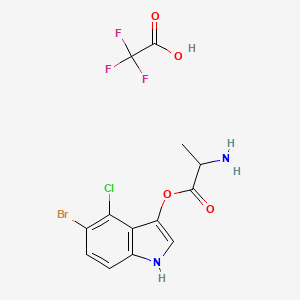

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
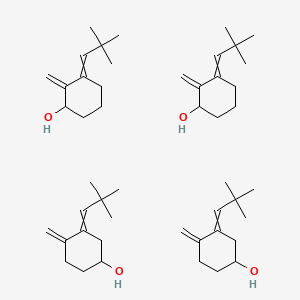
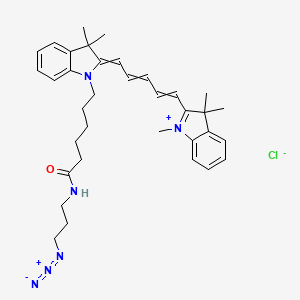
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)

![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
